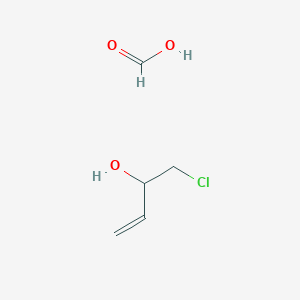
1-Chlorobut-3-en-2-ol;formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorobut-3-en-2-ol;formic acid is a compound that combines the properties of both 1-chlorobut-3-en-2-ol and formic acid. The molecular formula for this compound is C5H9ClO3, and it has a molecular weight of 152.576 g/mol . This compound is known for its unique chemical structure, which includes a chlorinated butenol moiety and a formate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chlorobut-3-en-2-ol can be synthesized through the chlorination of but-3-en-2-ol. The reaction typically involves the use of hydrochloric acid or other chlorinating agents under controlled conditions to ensure the selective chlorination of the butenol .
Formic acid can be produced industrially through the hydrolysis of methyl formate, which is derived from methanol and carbon monoxide. The reaction is catalyzed by sulfuric acid and occurs under high pressure and temperature .
Industrial Production Methods
The industrial production of 1-chlorobut-3-en-2-ol;formic acid involves the combination of the two components through esterification. This process typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction between 1-chlorobut-3-en-2-ol and formic acid .
Análisis De Reacciones Químicas
Types of Reactions
1-Chlorobut-3-en-2-ol;formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
1-Chlorobut-3-en-2-ol;formic acid has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-chlorobut-3-en-2-ol;formic acid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-buten-2-ol: Shares the chlorinated butenol structure but lacks the formate group.
Formic Acid: A simple carboxylic acid without the chlorinated butenol moiety.
4-Chloro-3-(formyloxy)-1-butene: A structurally similar compound with a different arrangement of functional groups.
Uniqueness
1-Chlorobut-3-en-2-ol;formic acid is unique due to its combination of a chlorinated butenol and a formate group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
73900-49-9 |
|---|---|
Fórmula molecular |
C5H9ClO3 |
Peso molecular |
152.57 g/mol |
Nombre IUPAC |
1-chlorobut-3-en-2-ol;formic acid |
InChI |
InChI=1S/C4H7ClO.CH2O2/c1-2-4(6)3-5;2-1-3/h2,4,6H,1,3H2;1H,(H,2,3) |
Clave InChI |
SHLTVYJXNBZSCI-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CCl)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















